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Compound of Interest

Compound Name: Uridine, 3'-azido-3'-deoxy-

CAS No.: 70580-88-0

Cat. No.: B1277948 Get Quote

Executive Summary & Molecule Identity
3'-Azido-3'-deoxyuridine is a synthetic nucleoside analog where the hydroxyl group at the 3'-

position of the ribose sugar is replaced by an azido (

) moiety.[3][4][5][6][7] Unlike its DNA-analog counterparts (AZT, AZDU), AzU retains the 2'-
hydroxyl group, imparting distinct NMR coupling patterns and chemical reactivity.

Chemical Identity
Parameter Detail

IUPAC Name
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-

(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Common Name 3'-Azido-3'-deoxyuridine (AzU)

CAS Number 70580-88-0

Molecular Formula

Exact Mass 269.0760

Key Functional Groups
Azide (

), Uracil Base, 2'-Hydroxyl (Ribose)
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Mass Spectrometry Analysis (ESI-MS)
Mass spectrometry confirms the molecular weight and the presence of the labile azide group.

Electrospray Ionization (ESI) is preferred over EI/CI to prevent premature thermal

decomposition of the azide.

Experimental Protocol
Ionization Source: ESI (Positive and Negative modes).

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Flow Rate: 5-10 µL/min (Direct Infusion).

Capillary Voltage: 3.0 - 3.5 kV.

Fragmentation Pathway
The fragmentation of organic azides is dominated by the loss of molecular nitrogen (

).

Molecular Ion:

.

Primary Fragmentation: Loss of

(28 Da) to form a reactive nitrene intermediate or imine, typically observed as

.

Glycosidic Cleavage: Rupture of the N-glycosidic bond releases the protonated Uracil base (

113) and the sugar cation.

Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathways observed in ESI-MS(+).
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Figure 1: ESI-MS fragmentation pathway for 3'-azido-3'-deoxyuridine showing characteristic

nitrogen loss.[5]

NMR Spectroscopy Analysis
NMR is the definitive method for distinguishing AzU from its 2'-deoxy counterparts. The

presence of the 2'-OH group creates a specific scalar coupling network (

).

Sample Preparation[6]
Solvent: DMSO-

is recommended. It prevents exchange of the hydroxyl protons (2'-OH and 5'-OH), allowing
them to be observed as doublets/triplets, which provides crucial structural information.

will exchange these protons, simplifying the spectrum but losing connectivity data.

Concentration: 5-10 mg in 0.6 mL solvent.

^1H NMR Assignment (400 MHz, DMSO-d6)
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Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Structural
Insight

Uracil H-6 7.85 Doublet (d)

Diagnostic for

Uracil/Cytosine

(vs singlet in

Thymine).

Uracil H-5 5.68 Doublet (d)
Upfield olefinic

proton.

H-1' 5.85 Doublet (d)

Anomeric proton.

Coupling

confirms 2'-

substitution

pattern.

2'-OH 5.4 - 5.6 Doublet (d)

Critical

Diagnostic.

Absent in

AZDU/AZT.

H-2' 4.3 - 4.4 Multiplet -

Downfield due to

OH. Coupled to

H1' and H3'.

H-3' 4.1 - 4.2 Multiplet -

Shifted by Azide

group (shielded

relative to -OH,

deshielded

relative to -H).

H-4' 3.8 - 3.9 Multiplet -
Furanose ring

proton.

H-5'/5'' 3.5 - 3.7 Multiplet -

Diastereotopic

methylene

protons.
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5'-OH 5.1 - 5.3 Triplet (t)
Visible in dry

DMSO.

^13C NMR Assignment (100 MHz, DMSO-d6)
C-4 (Carbonyl): ~163 ppm[6][8]

C-2 (Carbonyl): ~150 ppm[6]

C-6 (CH): ~140 ppm[6][8]

C-5 (CH): ~102 ppm

C-1' (Anomeric): ~88 ppm

C-4': ~82 ppm[6][8]

C-2': ~73 ppm (Downfield due to OH)

C-3': ~60-63 ppm (Diagnostic Azide shift; significantly upfield from C-O ~70-75 ppm).

C-5': ~60 ppm

NMR Workflow Diagram
This workflow ensures the correct differentiation of the ribo-derivative from potential deoxy-

impurities.
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Figure 2: Logic flow for spectroscopic validation of 3'-azido-3'-deoxyuridine.

Comparative Analysis (AzU vs. AZDU vs. AZT)
Drug development professionals must distinguish between these closely related analogs.

Feature AzU (This Topic) AZDU (CS-87) AZT (Zidovudine)

Sugar Moiety Ribose (3'-N3) 2'-Deoxyribose (3'-N3) 2'-Deoxyribose (3'-N3)

Base Moiety Uracil Uracil
Thymine (5-

Methyluracil)

2'-Position -OH
-H (

)

-H (

)

H-1' NMR
Doublet (

Hz)

Triplet/dd (

Hz)

Triplet/dd (

Hz)

H-2' NMR ~4.3 ppm (1H) ~2.3 ppm (2H) ~2.3 ppm (2H)

Base Me-Group Absent Absent Present (~1.8 ppm)

Molecular Weight 269 253 267
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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